molecular formula C10H8N2O4 B1629376 Ethyl 4-cyano-3-nitrobenzoate CAS No. 321162-58-7

Ethyl 4-cyano-3-nitrobenzoate

Cat. No. B1629376
M. Wt: 220.18 g/mol
InChI Key: MGNXPEPCKZZLQP-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-nitrobenzoate is a chemical compound with the molecular formula C10H8N2O4 . It is also known as 4-cyano-3-nitrobenzoic acid ethyl ester .

Scientific Research Applications

Pharmaceutical Industry

Ethyl 4-nitrobenzoate is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics . It’s used in the production of benzocaine (ethyl p-aminobenzoate), an anesthetic acting as a blocker of the nerve impulses .

Method of Application

The chemical synthesis of the ethyl ester of p-amino benzoic acid is quite simple and straightforward. Two different approaches can be used: starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .

Results

The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .

Chemical Engineering

Ethyl 4-nitrobenzoate is used in the preparation of ultradispersed natural zeolite catalysts, under irradiation of the reaction mixture with ultrasound or microwaves .

Method of Application

The new possibilities of preparing the ethyl 4-nitrobenzoate by esterification of 4-nitrobenzoic acid (4-NBA) with ethanol under argon at 80°C are shown; particularly, over catalysts on micrometric or ultradispersed crystallites of hydrogen forms of nanoporous natural zeolites H-CL, H-MOR, H-HEU-M, H-PHI and under irradiation of the reaction mixture with ultrasound or microwaves .

Results

In the esterification, the synergism of the actions of catalysts and microwaves or ultrasound was revealed; wherein on the ultradispersed best catalysts H-HEU-M and H-MOR conversion of 4-NBA and yield of ethyl 4-nitrobenzoate reached up to 70% and 67%, respectively .

Synthesis of High Performance Aromatic Polymers

Ethyl 4-cyano-3-nitrobenzoate can be used in the synthesis of high performance aromatic polymers via nucleophilic nitro displacement reaction .

Method of Application

Activated aromatic nitro groups can be readily displaced by phenolate and thiophenolate anions to form various aromatic ethers and thioethers . This method is useful for the formation of aromatic ether bonds in high yields .

Results

The nitro displacement reactions are essentially quantitative so that high molecular weight polymers are directly prepared by the displacement reaction of difunctional nitro compounds with bisphenols or bisthioethers .

Production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid

Ethyl 4-cyano-3-nitrobenzoate is used as a synthon in the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .

Method of Application

The specific method of application is not detailed in the source, but it involves the use of Ethyl 4-cyano-3-nitrobenzoate as a synthon .

Results

The result is the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .

Synthesis of (S)-HHBE

Ethyl 4-cyano-3-nitrobenzoate can also be used in the synthesis of (S)-HHBE .

Method of Application

(S)-HHBE can be easily synthesized by asymmetric reduction of ethyl 4-halo-3-oxobutanoate which was prepared via the diketene route using either chlorine or bromine .

Results

The result is the production of (S)-HHBE .

Synthesis of Benzocaine

Ethyl 4-cyano-3-nitrobenzoate is used in the synthesis of benzocaine, a local anesthetic .

Method of Application

The esterification of p-nitrobenzoic acid to its ethyl ester is followed by nitro reduction. This process can also start with nitro reduction leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .

Results

The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .

properties

IUPAC Name

ethyl 4-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXPEPCKZZLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641052
Record name Ethyl 4-cyano-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-3-nitrobenzoate

CAS RN

321162-58-7
Record name Ethyl 4-cyano-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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